2-(3,4-Dimethylphenyl)indolizine
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)indolizine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c1-12-6-7-14(9-13(12)2)15-10-16-5-3-4-8-17(16)11-15/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFGSRYGJQRHAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=CC3=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 3,4 Dimethylphenyl Indolizine and Analogues
Historical and Classical Synthetic Approaches to the Indolizine (B1195054) Ring System
The foundational methods for constructing the indolizine skeleton have been established for over a century and continue to be relevant. These classical routes typically involve the annulation of a pyridine (B92270) ring. usp.br
Tschitschibabin Reaction and its Modern Adaptations
One of the most established methods for indolizine synthesis is the Tschitschibabin (or Chichibabin) reaction. usp.brsemanticscholar.orgmdpi.com This reaction traditionally involves the condensation of a 2-alkylpyridine (like a picoline derivative) with an α-halocarbonyl compound, followed by cyclization induced by a base. beilstein-journals.org The initial step is the quaternization of the pyridine nitrogen by the α-halocarbonyl compound, forming a pyridinium (B92312) salt. In the presence of a base, such as sodium bicarbonate or an organic base, the pyridinium salt undergoes an intramolecular aldol-type condensation to form a dihydropyrido[1,2-a]indole intermediate, which then aromatizes to the final indolizine product. beilstein-journals.org
Modern adaptations of the Tschitschibabin reaction have focused on improving yields, expanding the substrate scope, and simplifying the procedure. For instance, the reaction has been utilized for the "indolizination" of other heterocyclic systems by attaching a suitable haloacetyl group to them, followed by reaction with a pyridine. beilstein-journals.org Rhodium-catalyzed asymmetric allylation followed by a Tschitschibabin reaction has been developed for the highly regio- and enantioselective synthesis of 3-allylindolizines. organic-chemistry.org Furthermore, variations in the reaction conditions and the nature of the starting materials have allowed for the synthesis of more complex and functionalized indolizine derivatives, including indolizinones. nih.gov
1,3-Dipolar Cycloaddition Reactions of Pyridinium Ylides
The 1,3-dipolar cycloaddition of pyridinium ylides with dipolarophiles, particularly activated alkenes or alkynes, is one of the most versatile and widely employed strategies for constructing the indolizine ring system. usp.brresearchgate.netrsc.org This method typically involves the generation of a pyridinium ylide in situ from a corresponding pyridinium salt using a base. The ylide, a 1,3-dipole, then reacts with an electron-deficient alkyne or alkene in a [3+2] cycloaddition reaction to form the five-membered pyrrole (B145914) ring fused to the pyridine core. researchgate.netrsc.org
This approach offers an efficient route to a wide variety of substituted indolizines, particularly those with electron-withdrawing groups at the C1 and/or C3 positions, as these groups are often used to activate the dipolarophile. rsc.orgnih.gov A range of alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) and ethyl propiolate, are common reaction partners. beilstein-journals.orgresearchgate.net Research has also demonstrated the use of electron-deficient ynamides as effective dipolarophiles, leading to the synthesis of 2-aminoindolizines. nih.gov The versatility of this method is highlighted by its compatibility with various solvents and bases, and it can even be performed under transition-metal-free conditions. researchgate.net
| Dipolarophile | Ylide Source | Key Features |
| Electron-deficient alkynes (e.g., DMAD) | Pyridinium salts + base | Most common route, provides access to 1,2,3-trisubstituted indolizines. usp.br |
| Electron-deficient alkenes | N-(cyanomethyl)pyridinium ylides | Leads to indolizine-3-carboxamides or -carbonitriles depending on the oxidant used (e.g., TPCD or MnO2). rsc.org |
| Ynones | Pyridinium ylides | Can be part of a one-pot C-H bond functionalization sequence. nih.gov |
| Electron-deficient ynamides | Stabilized pyridinium ylides | Provides an efficient and general route to substituted 2-aminoindolizines. nih.gov |
Intramolecular Cyclization Strategies
Intramolecular cyclization represents a powerful strategy for synthesizing the indolizine core, often providing high efficiency and control over the substitution pattern. These methods typically start with a pre-functionalized pyridine derivative that undergoes a ring-closing reaction.
One notable approach is the domino Knoevenagel condensation/intramolecular aldol (B89426) cyclization. acs.org This process can be used to construct the pyridine ring of the indolizine skeleton from pyrrole-2-carboxaldehydes, leading to diverse substituents at the 5, 6, and 7-positions. Another strategy involves the intramolecular hydroarylation of indolizines bearing both a formyl group and an alkyne group. Under acid catalysis, this can lead to tetracyclic benzo[e]pyrido[1,2-a]indoles. acs.org
Metal-catalyzed cycloisomerization reactions are also prevalent. For example, copper-catalyzed cycloisomerization of 2-pyridyl-substituted propargylic acetates provides an efficient route to C-1 oxygenated indolizines. organic-chemistry.org Similarly, gold(III) catalysis can effect a multicomponent coupling/cycloisomerization of heteroaryl aldehydes, amines, and alkynes to give substituted aminoindolizines. organic-chemistry.org These intramolecular strategies often exhibit high atom economy and can lead to complex indolizine structures in a single step. organic-chemistry.orgresearchgate.net
Contemporary and Environmentally Benign Synthetic Routes
Modern synthetic chemistry places increasing emphasis on developing environmentally friendly processes. In the context of indolizine synthesis, this has led to the exploration of solvent-free reactions, biocatalysis, and methods that minimize waste. semanticscholar.orgmdpi.com
One-pot biocatalytic methods have emerged as a green alternative. For instance, the synthesis of bis-indolizines has been achieved using Candida antarctica lipases (CAL A or CAL B) in an aqueous buffer solution. mdpi.com This three-component reaction involves 4,4'-bipyridine, α-bromo carbonyl compounds, and activated alkynes, where the enzyme facilitates the cycloaddition of an in-situ generated ylide. mdpi.com This approach is notable for its use of water as a solvent and for proceeding in a single pot, thereby reducing experimental steps and waste. mdpi.com Another approach involves solvent-free synthesis using a CuBr catalyst to react pyridine, acetophenone, and electron-deficient alkenes, reflecting a move towards more environmentally friendly conditions. semanticscholar.orgmdpi.com
Metal-Catalyzed Coupling and Cyclization Reactions
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including indolizines. mdpi.com These methods often proceed under mild conditions with high efficiency and selectivity, tolerating a wide range of functional groups. researchgate.net Catalysts based on copper, rhodium, iron, gold, and palladium have all been successfully employed. organic-chemistry.org
For example, iron-catalyzed synthesis from pyridines and α-substituted allenoates involves an annulation followed by aerobic oxidation. organic-chemistry.org Copper-catalyzed oxidative coupling-annulation of 2-alkylazaarenes with terminal alkenes provides a simple and atom-economic route to indolizines. organic-chemistry.org These metal-catalyzed reactions often involve novel bond formations, such as C-H bond activation, which allows for the use of simpler and more readily available starting materials. organic-chemistry.orgmdpi.com
Palladium-Catalyzed Annulation and Coupling
Palladium catalysts are particularly prominent in modern organic synthesis and have been extensively used for constructing the indolizine framework. organic-chemistry.org Palladium-catalyzed reactions offer diverse pathways to indolizines, including annulation, coupling, and multicomponent reactions. nih.govrsc.org
A notable strategy is the palladium-catalyzed regioselective annulation of 2-(pyridin-2-yl)acetonitrile derivatives with propargyl carbonates. organic-chemistry.orgnih.gov The regioselectivity of this reaction is critically dependent on the choice of the phosphine (B1218219) ligand, allowing for controlled access to polysubstituted indolizines. organic-chemistry.orgnih.gov
Another powerful approach is the multicomponent synthesis involving the palladium-catalyzed carbonylative coupling of 2-bromopyridines, imines, and alkynes. rsc.orgscispace.comresearchgate.netnih.gov This reaction proceeds through the formation of a high-energy, mesoionic pyridine-based 1,3-dipole, which then undergoes a spontaneous cycloaddition with the alkyne. rsc.orgnih.gov This modular approach allows for the assembly of complex indolizines from simple, easily diversified, and commercially available reagents. scispace.comnih.gov
| Palladium-Catalyzed Reaction | Reactants | Key Features |
| Regioselective Annulation | 2-(pyridin-2-yl)acetonitrile derivatives, propargyl carbonates | Provides straightforward access to polysubstituted indolizines; regioselectivity is controlled by the phosphine ligand. organic-chemistry.orgnih.gov |
| Carbonylative Coupling/Cycloaddition | 2-bromopyridines, imines, alkynes, CO | Modular, one-pot synthesis forming a reactive 1,3-dipole intermediate. rsc.orgscispace.comnih.gov |
| Arylation/Cyclization Cascade | Aryl halides, propargylic esters/ethers | A two-component approach via a 5-endo-dig cyclization. organic-chemistry.org |
| Tandem Coupling/Cycloisomerization | Propargyl amines/amides, heteroaryl bromides | Uses Pd/Cu catalysts to achieve synthesis in a single vessel. organic-chemistry.org |
Metal-Free and Organocatalytic Approaches
Transition-metal-free synthetic routes are highly desirable for their reduced cost and potential for lower toxicity. Oxidative dehydrogenation offers such a pathway for the aromatization step in indolizine synthesis. A one-pot method has been developed that uses TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a metal-free oxidant. organic-chemistry.org This protocol involves the reaction of α-halo carbonyl compounds, pyridines, and electron-deficient alkenes, followed by an oxidative dehydrogenation of the initial cycloadduct to form the aromatic indolizine ring. organic-chemistry.org Additionally, aerobic dehydrogenation, using air as the oxidant, has been shown to be effective for converting air-sensitive indolizin-1-ol derivatives into stable, colored dyes. researchgate.netnih.gov
Organocatalysis, particularly using chiral phosphoric acids (CPAs), has emerged as a premier strategy for the enantioselective functionalization of heterocycles. icm.edu.pl CPAs have been successfully employed in the asymmetric Friedel-Crafts addition to the indolizine nucleus, enabling the synthesis of enantioenriched indolizine derivatives with excellent yields and enantioselectivities. bohrium.comacs.org
This methodology typically involves the reaction of an indolizine with an electrophile, such as a cyclic N-sulfonyl imine or an α-diaryl N-acyl imine, in the presence of a chiral spirocyclic phosphoric acid catalyst. bohrium.comrsc.orgnih.gov The reaction proceeds smoothly under mild conditions to afford C1 or C3-functionalized indolizines with high enantiomeric excess, often up to 99%. bohrium.comacs.org The ability to control stereochemistry at both the C1 and C3 positions by carefully selecting the catalyst and reaction conditions highlights the versatility of this diversity-oriented approach. icm.edu.pl
Table 4: Enantioselective Functionalization of Indolizines using Chiral Phosphoric Acid (CPA)
Microwave-Assisted and Flow Chemistry Applications
Modern enabling technologies like microwave irradiation and continuous flow chemistry have been applied to the synthesis of indolizines to significantly enhance reaction rates and scalability.
Microwave-assisted synthesis has been shown to dramatically reduce reaction times compared to conventional heating methods. researchgate.net For instance, the synthesis of fluorescent pyrido[2,3-b]indolizines from alkylpyridinium salts and enaminones proceeds through a domino sequence of cycloisomerization and cyclocondensation under microwave irradiation, offering a rapid entry to complex indolizine-fused systems. mdpi.comnih.govkuleuven.be
Flow chemistry offers a powerful platform for the automated, multi-step synthesis of indolizine libraries. acs.org A fully automated flow reactor has been used to perform a tandem Sonogashira coupling/cycloisomerization sequence, followed by orthogonal diversification through acylation, alkylation, or sulfonamidation reactions. acs.org This approach allows for the rapid generation of diverse, drug-like heterocyclic compounds without the need to isolate intermediates. acs.org Flow systems have demonstrated superior productivity and shorter reaction times compared to both batch and microwave techniques, making them highly attractive for chemical synthesis and drug discovery programs. mdpi.comresearchgate.net
Regioselective and Stereoselective Synthesis of 2-Substituted Indolizines
The synthesis of 2-substituted indolizines often requires precise control over regioselectivity to ensure the desired substitution pattern. Several methodologies have been developed to achieve this, including classical approaches and modern transition-metal-catalyzed reactions.
One of the foundational methods for indolizine synthesis is the Tschitschibabin reaction. This reaction typically involves the condensation of an α-picolinium salt with an α-halocarbonyl compound in the presence of a base. jbclinpharm.org A variation of this method involves the reaction of 2-methyl quinoline (B57606) with substituted phenacyl bromides under solvent-free conditions, which proceeds without a transition metal catalyst or base. researchgate.net While broadly applicable, controlling regioselectivity can be a challenge depending on the substitution pattern of the pyridine and the nature of the reaction partner.
1,3-dipolar cycloaddition reactions represent a powerful and versatile strategy for constructing the indolizine ring system with good regiochemical control. jbclinpharm.org This approach involves the reaction of pyridinium ylides with various dipolarophiles. The regioselectivity is often dictated by the electronic and steric properties of both the ylide and the dipolarophile. For instance, the reaction of pyridinium ylides with electron-deficient alkenes and alkynes has been extensively used to prepare a wide array of functionalized indolizines. chim.it
More contemporary methods often employ transition-metal catalysis to achieve high regioselectivity in the synthesis of 2-substituted indolizines. Palladium-catalyzed annulation of 2-(pyridine-2-yl) acetonitrile (B52724) derivatives with propargyl carbonates provides a direct route to polysubstituted indolizines, where the choice of the phosphine ligand is critical in controlling the regioselectivity. organic-chemistry.org Similarly, copper-catalyzed oxidative coupling-annulation of 2-alkylazaarenes with terminal alkenes offers a simple and atom-economic synthesis of indolizines. organic-chemistry.org
Stereoselective synthesis, which is crucial for producing chiral indolizine derivatives, has also been a focus of research. A synergistic copper/iridium catalysis has been employed for the highly diastereo- and enantioselective assembly of 2,3-fused indolizine derivatives through a cascade allylation/Friedel–Crafts type reaction. rsc.org This method allows for the predictable construction of four stereoisomers by selecting the appropriate combination of catalysts. rsc.org Furthermore, the stereoselective synthesis of functionalized spirooxindole-indolizine hybrids has been achieved via a [3+2] cycloaddition strategy in an ionic liquid, demonstrating the potential for creating complex, three-dimensional structures. nih.gov
| Method | Reactants | Catalyst/Conditions | Key Features | Reference |
| Tschitschibabin Reaction | 2-methyl quinoline, substituted phenacyl bromides | Solvent-free | Transition metal-free | researchgate.net |
| 1,3-Dipolar Cycloaddition | Pyridinium ylides, electron-deficient alkenes/alkynes | Base | Versatile, good regiocontrol | jbclinpharm.orgchim.it |
| Palladium-Catalyzed Annulation | 2-(pyridine-2-yl) acetonitrile derivatives, propargyl carbonates | Pd catalyst, phosphine ligand | High regioselectivity controlled by ligand | organic-chemistry.org |
| Copper-Catalyzed Annulation | 2-alkylazaarenes, terminal alkenes | Cu catalyst | Atom-economic | organic-chemistry.org |
| Synergistic Catalysis | - | Cu/Ir catalysis | Highly diastereo- and enantioselective | rsc.org |
| [3+2] Cycloaddition | - | Ionic liquid ([bmim]Br) | Stereoselective synthesis of spiro hybrids | nih.gov |
Functionalization and Derivatization Strategies of the 2-(3,4-Dimethylphenyl)indolizine Core
Once the this compound core is synthesized, further functionalization and derivatization can be carried out to introduce new chemical entities and modulate the compound's properties. The electronic nature of the indolizine ring, being electron-rich, makes it susceptible to electrophilic substitution, particularly at the C1 and C3 positions.
Brønsted acid-catalyzed C3-alkylation of indolizines has been established as a viable method for introducing various substituents at this position. rsc.org This approach utilizes electrophiles such as ortho-hydroxybenzyl alcohols and 2-indolylmethanol to generate a series of C3-functionalized indolizines in good yields. rsc.org This strategy allows for the creation of structural diversity on the indolizine core. rsc.org
Transition-metal-free domino reactions also provide a pathway for the functionalization of indolizine precursors. A Michael/SN2/aromatization annulation of 2-pyridylacetates with bromonitroolefins has been developed to afford functionalized indolizines with a wide range of compatible substrates. nih.gov This method has been shown to be scalable and allows for further transformations of the resulting products. nih.gov
The synthesis of specific analogues of this compound has been reported, demonstrating the feasibility of introducing complex functionalities. For example, the enantioselective synthesis of (R)-Methyl 1-(1-(3,4-dimethylphenyl)-3-oxoisoindolin-1-yl)indolizine-2-carboxylate has been achieved through chiral phosphoric acid catalysis. nih.gov This highlights a sophisticated derivatization strategy leading to a tetrasubstituted chiral center.
Furthermore, the synthesis of various indolizine analogues with different substitution patterns has been explored for their potential biological activities. For instance, a series of ethyl 7-methoxy-2-substituted-3-(substituted benzoyl) indolizine-1-carboxylates were designed and synthesized as potential COX-2 inhibitors. ijper.org This involved the reaction of 4-methoxy-1-(2-(substituted phenyl)-2-oxoethyl)pyridin-1-ium bromide with substituted alkynes. ijper.org Prodrugs of metformin (B114582) have also been synthesized by combining it with 2-substituted indolizines to enhance its biological activity. nih.gov
The synthesis of 2-amino-N-(2,5-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide showcases a multi-step approach involving the formation of the indolizine core, followed by substitution reactions to introduce the amino and benzoyl groups, and finally the coupling with a carboxamide derivative.
| Functionalization Strategy | Reagents/Catalysts | Position(s) Functionalized | Key Features | Reference |
| C3-Alkylation | Brønsted acid, ortho-hydroxybenzyl alcohols | C3 | Organocatalytic, broad applicability | rsc.org |
| Domino Michael/SN2/Aromatization | 2-pyridylacetates, bromonitroolefins | - | Transition-metal-free, scalable | nih.gov |
| Enantioselective Synthesis of Analogues | Chiral phosphoric acid | C1, C2 | Creation of tetrasubstituted chiral centers | nih.gov |
| Synthesis of COX-2 Inhibitor Analogues | Substituted pyridinium bromides, substituted alkynes | C1, C2, C3, C7 | Targeted synthesis for biological activity | ijper.org |
| Prodrug Synthesis | 2-substituted indolizines, metformin | C2 | Enhancement of biological activity | nih.gov |
| Multi-step Derivatization | Cyclization, substitution, and coupling reactions | C1, C2, C3 | Assembly of complex derivatives |
Chemical Reactivity and Transformation Mechanisms of 2 3,4 Dimethylphenyl Indolizine
Electrophilic Aromatic Substitution Reactions at the Indolizine (B1195054) Core
Electrophilic aromatic substitution is a cornerstone of indolizine chemistry. The inherent electron-rich nature of the five-membered ring makes it highly reactive towards electrophiles. The substitution pattern is heavily dependent on the reaction conditions and the nature of the electrophile, with C-3 and C-1 being the most reactive sites. chim.itjbclinpharm.org
Nitration: The nitration of 2-arylindolizines is highly sensitive to the acidity of the reaction medium. Under mild or neutral conditions, such as using nitric acid in acetic anhydride (B1165640) at low temperatures, electrophilic attack occurs at the most electron-rich C-3 position to yield the 3-nitro derivative. chim.it However, in strongly acidic media like a nitric acid/sulfuric acid mixture, the C-3 position becomes protonated. This protonation deactivates the C-3 position, directing the incoming nitro group to the C-1 position. chim.it
For 2-arylindolizines, including 2-(3,4-Dimethylphenyl)indolizine, another competitive pathway exists: nitration on the C-2 aryl ring. Treatment of 2-phenylindolizine (B189232) with a nitric/sulfuric acid mixture can first lead to nitration on the phenyl ring, yielding 2-(4-nitrophenyl)indolizine. chim.it Further nitration under these conditions then proceeds at the C-1 position of the indolizine core. chim.it
Halogenation: Direct halogenation of the indolizine nucleus can be achieved using various reagents. For instance, copper(II) halides have been employed to mediate the halogenation of indolizines, which typically results in the formation of 3-haloindolizines. This C-H functionalization occurs under mild conditions and provides a direct route to halogen-substituted products. chim.it
| Reaction | Reagent and Conditions | Major Product for 2-Arylindolizine |
| Nitration | HNO₃ / Acetic Anhydride, low temp. | 2-Aryl-3-nitroindolizine |
| Nitration | HNO₃ / H₂SO₄ | 2-Aryl-1-nitroindolizine and/or 2-(Nitroaryl)indolizine |
| Halogenation | Cu(II) Halide | 2-Aryl-3-haloindolizine |
Acylation: Friedel-Crafts acylation of 2-arylindolizines proceeds readily, introducing an acyl group onto the indolizine core. When 2-phenylindolizine is treated with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) in carbon disulfide, a mixture of products can be formed. This includes the 1,3-diacetyl-2-phenylindolizine and substitution on the phenyl ring, yielding 2-(p-acetylphenyl)indolizine. jbclinpharm.org The Vilsmeier-Haack reaction is another effective method for formylation, which can introduce formyl groups at both the C-1 and C-3 positions.
Alkylation: Direct Friedel-Crafts alkylation of the indolizine ring is generally less common and more difficult to control than acylation. chim.itjkchemical.com The high nucleophilicity of the indolizine ring can lead to polyalkylation, where multiple alkyl groups are added, resulting in a mixture of products that is difficult to separate. jkchemical.com Furthermore, the carbocation intermediates formed during Friedel-Crafts alkylation are prone to rearrangement, further complicating the product distribution. masterorganicchemistry.com Consequently, the preparation of specific alkyl-substituted indolizines is more conveniently achieved through cyclization of appropriately substituted pyridine (B92270) precursors rather than by direct alkylation of the indolizine core. chim.it
| Reaction | Reagent and Conditions | Major Product for 2-Arylindolizine |
| Acylation | Acetyl Chloride / AlCl₃, CS₂ | Mixture of 1,3-diacetyl-2-arylindolizine and 2-(p-acetylaryl)indolizine |
| Alkylation | Alkyl Halide / Lewis Acid | Generally not favored; leads to polyalkylation and rearrangement |
Indolizines readily undergo coupling reactions with arenediazonium salts, which act as electrophiles. jbclinpharm.orgjbclinpharm.org This electrophilic aromatic substitution provides a direct and efficient pathway to synthesize 3-azoindolizine derivatives. The reaction typically occurs at the C-3 position, which is the most nucleophilic site. If the C-3 position is blocked, the reaction can proceed at the C-1 position. jbclinpharm.orgjbclinpharm.org
A recently developed rapid method involves reacting a 2-arylindolizine with an aryldiazonium tetrafluoroborate (B81430) salt in a solvent like dichloromethane (B109758) at room temperature. nih.govtubitak.gov.tr The reaction is generally complete within minutes and produces the corresponding 3-arylazo-2-arylindolizine in excellent yields. This method has been shown to be effective for a variety of substituted indolizines and diazonium salts, including those with both electron-donating and electron-withdrawing groups. nih.govtubitak.gov.tr
| 2-Arylindolizine Substrate | Diazonium Salt | Product | Yield | Reference |
| 2-Phenylindolizine | Phenyldiazonium tetrafluoroborate | 2-Phenyl-3-(phenyldiazenyl)indolizine | 98% | researchgate.net |
| 2-Phenylindolizine | 4-Chlorophenyldiazonium tetrafluoroborate | 3-((4-Chlorophenyl)diazenyl)-2-phenylindolizine | 95% | nih.govtubitak.gov.tr |
| 2-Phenylindolizine | 4-Bromophenyldiazonium tetrafluoroborate | 3-((4-Bromophenyl)diazenyl)-2-phenylindolizine | 97% | nih.gov |
| 2-(p-Tolyl)indolizine | Phenyldiazonium tetrafluoroborate | 3-(Phenyldiazenyl)-2-(p-tolyl)indolizine | 94% | nih.govtubitak.gov.tr |
Cycloaddition Reactions Involving the Indolizine System
The π-electron system of indolizine allows it to participate in various cycloaddition reactions. These reactions are valuable for constructing more complex fused heterocyclic systems. The indolizine can act as an 8π component in these transformations, a characteristic that reflects its unique electronic structure. nih.gov
The reaction of indolizines with activated alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), is a well-established method for the synthesis of cycl[3.2.2]azines. clockss.orgtandfonline.com This transformation is classified as a thermal [8π+2π] cycloaddition, where the indolizine system provides the 8π-electron component and the alkyne acts as the 2π-electron component (the dienophile). mdpi.comnih.gov The reaction typically requires heating in a high-boiling solvent like toluene, often in the presence of a dehydrogenation agent such as palladium on carbon (Pd/C) or manganese dioxide (MnO₂) to facilitate the aromatization of the final product. nih.gov 2-Arylindolizines, like 2-phenylindolizine, readily undergo this reaction to form the corresponding substituted cyclazines. nih.gov
| Indolizine Reactant | Alkyne Reactant | Conditions | Product | Reference |
| Indolizine | DMAD | Toluene, Pd/C, heat | Dimethyl cycl[3.2.2]azine-1,2-dicarboxylate | nih.gov |
| 2-Phenylindolizine | DMAD | Heat | Dimethyl 4-phenylcycl[3.2.2]azine-1,2-dicarboxylate | nih.gov |
| 2-Methylindolizine | DMAD | Heat | Dimethyl 4-methylcycl[3.2.2]azine-1,2-dicarboxylate | nih.gov |
While the indolizine ring itself can participate in cycloadditions as seen in the [8+2] reaction, the most prominent role of dipolar cycloadditions in indolizine chemistry is in the synthesis of the heterocyclic core itself, rather than its subsequent transformation. chim.itjbclinpharm.org
1,3-Dipolar Cycloaddition: This is one of the most versatile and frequently used methods for constructing the indolizine skeleton. jbclinpharm.orgresearchgate.net The reaction involves a [3+2] cycloaddition between a pyridinium (B92312) ylide (a 1,3-dipole) and a dipolarophile, which is typically an electron-deficient alkene or alkyne. lew.rodergipark.org.tr The pyridinium ylide is usually generated in situ from the corresponding pyridinium salt by treatment with a base. lew.ro This pathway allows for the creation of a wide variety of substituted indolizines with high regioselectivity, but it is a method of formation, not a reaction of a pre-existing indolizine like this compound. chim.itacs.org
1,5-Dipolar Cycloaddition: This is another important cyclization strategy for synthesizing the indolizine ring system. jbclinpharm.org This pathway involves an intramolecular cyclization of a pyridinium ylide containing an appropriately positioned double or triple bond. For example, N-allylpyridinium ylides can act as 1,5-dipoles, undergoing ring closure to form the indolizine structure. jbclinpharm.org As with the 1,3-dipolar pathway, this is a synthetic route to the indolizine core, not a reaction that the aromatic indolizine ring itself undergoes. jbclinpharm.org
Oxidation and Reduction Chemistry
The indolizine ring system can undergo both oxidation and reduction reactions, targeting either the five-membered pyrrole-like ring or the six-membered pyridine-like ring, depending on the reagents and reaction conditions.
Oxidation: The oxidation of indolizines can lead to a variety of products. While specific studies on this compound are not detailed, the general behavior of 2-arylindolizines provides a strong model. Oxidation can occur at the five-membered ring, which is more electron-rich. For instance, treatment of certain indolizine derivatives with oxidants like chromium trioxide has been reported in the context of synthesis. ijettjournal.org In some synthetic protocols for substituted indolizines, molecular oxygen from the air can act as an oxidant in the final aromatization step. chim.it The oxidation of specific functionalized indolizines, such as methyl 2-hydroxy-3-phenylindolizine-1-carboxylates, has also been studied, indicating that the indolizine core can withstand oxidative conditions depending on the substitution pattern. jbclinpharm.org
Reduction: The reduction of the indolizine core typically affects the pyridine ring, leading to tetrahydroindolizine derivatives. chim.it Catalytic hydrogenation is a common method to achieve this transformation. For the parent indolizine, reduction can yield octahydroindolizine, also known as indolizidine. jbclinpharm.org It is expected that the reduction of this compound under catalytic hydrogenation conditions would primarily reduce the six-membered ring, leaving the aromatic phenyl ring and the five-membered ring intact, depending on the catalyst and conditions employed.
A summary of representative oxidation and reduction reactions for the indolizine scaffold is presented below.
| Reaction Type | Reagent/Catalyst | Position(s) Affected | Typical Product |
| Oxidation | O₂ (air), CrO₃ | C1, C3 (during synthesis) | Aromatized Indolizine |
| Reduction | Catalytic Hydrogenation (e.g., Pd/C) | Pyridine Ring | Tetrahydroindolizine |
Metalation and Palladium-Catalyzed Cross-Coupling Reactions
The functionalization of the indolizine ring through metalation followed by quenching with electrophiles, and through palladium-catalyzed cross-coupling reactions, represents a powerful strategy for introducing molecular diversity.
Metalation: The indolizine ring can be deprotonated at specific positions using strong bases, creating a nucleophilic center for subsequent reactions. For 2-phenylindolizine, direct lithiation using organolithium reagents has been shown to occur selectively at the C-5 position of the pyridine ring. chim.itbeilstein-journals.org The resulting indolizyl lithium anion can then react with a range of electrophiles, such as carbon dioxide, aldehydes, nitriles, and silyl (B83357) halides, to introduce new functional groups at this position. beilstein-journals.org It is highly probable that this compound would exhibit similar regioselectivity, allowing for functionalization at C-5. The use of mixed lithium-magnesium amide bases has also emerged as an effective method for the metalation of substituted indolizines. chim.it
Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions are a cornerstone of modern organic synthesis and have been successfully applied to the indolizine system. These reactions typically involve the coupling of a halogenated or metalated indolizine with a suitable partner. The first palladium-catalyzed coupling reactions of indolizines were reported in 2004. chim.it More recently, methods for the direct C-H activation and functionalization of the indolizine ring have been developed. For example, a palladium-catalyzed oxidative Suzuki coupling reaction has been achieved at the C-3 position of the indolizine core using oxygen as the sole oxidant. rsc.org This method allows for the arylation of the five-membered ring. Given that this compound has an unsubstituted C-3 position, this type of reaction would be a viable pathway for its further derivatization.
The table below summarizes key metal-catalyzed transformations applicable to the 2-arylindolizine scaffold.
| Reaction Type | Reagent/Catalyst | Position(s) Functionalized | Coupling Partner/Electrophile |
| Lithiation | n-BuLi, s-BuLi | C-5 | CO₂, PhCHO, Me₃SiCl, MeI |
| Pd-catalyzed Suzuki Coupling (C-H activation) | Pd(OAc)₂, O₂ | C-3 | Arylboronic acids |
Advanced Spectroscopic and Electronic Structure Elucidation of 2 3,4 Dimethylphenyl Indolizine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-(3,4-Dimethylphenyl)indolizine, both one-dimensional and two-dimensional NMR techniques are essential for unambiguous assignment of all proton and carbon signals.
One-Dimensional (¹H, ¹³C) NMR Analysis
The ¹H NMR spectrum provides information on the protons within the molecule, while the ¹³C NMR spectrum identifies the carbon skeleton. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.
For the indolizine (B1195054) core, the protons on the six-membered pyridine (B92270) ring typically appear at lower field compared to those on the five-membered pyrrole (B145914) ring due to the influence of the nitrogen atom. Specifically, the proton at position 5 (H-5) is often the most deshielded. The protons of the 3,4-dimethylphenyl substituent exhibit characteristic shifts in the aromatic region, with the two methyl groups appearing as singlets in the upfield region.
The ¹³C NMR spectrum complements the proton data, showing distinct signals for each carbon atom. The carbon atoms of the indolizine ring system have been extensively studied, and their shifts are well-documented. psu.edu The carbons of the dimethylphenyl group are expected in the aromatic region (typically 120-140 ppm), with the methyl carbons appearing significantly upfield (around 20 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data are estimated based on known values for substituted indolizines and related aromatic compounds.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1/H1 | ~6.8-7.0 | ~108-110 |
| C2 | - | ~135-138 |
| C3/H3 | ~7.0-7.2 | ~115-117 |
| C5/H5 | ~7.9-8.1 | ~125-127 |
| C6/H6 | ~6.6-6.8 | ~112-114 |
| C7/H7 | ~7.1-7.3 | ~120-122 |
| C8/H8 | ~7.5-7.7 | ~123-125 |
| C8a | - | ~135-137 |
| C1' | - | ~130-132 |
| C2'/H2' | ~7.4-7.6 | ~128-130 |
| C3' | - | ~137-139 |
| C4' | - | ~136-138 |
| C5'/H5' | ~7.1-7.3 | ~129-131 |
| C6'/H6' | ~7.3-7.5 | ~126-128 |
| 3'-CH₃ | ~2.2-2.4 | ~19-21 |
| 4'-CH₃ | ~2.2-2.4 | ~19-21 |
Two-Dimensional (COSY, HETCOR, INADEQUATE) NMR Techniques
To confirm the assignments made from 1D NMR, two-dimensional techniques are employed.
Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons on both the indolizine and the dimethylphenyl rings, for example, between H-5, H-6, H-7, and H-8.
Heteronuclear Correlation (HETCOR): This technique, also known as HSQC (Heteronuclear Single Quantum Coherence), correlates proton signals with their directly attached carbon signals. It is invaluable for definitively assigning carbon resonances based on the already established proton assignments.
Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE): This powerful but less common experiment reveals carbon-carbon (¹³C-¹³C) couplings. It provides an unambiguous map of the carbon skeleton, confirming the connectivity of the entire molecule. xmu.edu.cn
These 2D methods, while not specifically published for this exact molecule, are standard procedures for the structural confirmation of new indolizine derivatives. xmu.edu.cn
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
HRMS is a critical tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. acs.orgacs.org For this compound, the molecular formula is C₁₆H₁₅N. HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a prominent signal for the protonated molecule [M+H]⁺.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Expected Experimental Mass (m/z) |
|---|---|---|---|
| [M+H]⁺ | C₁₆H₁₆N⁺ | 222.1277 | ~222.1277 ± 0.0005 |
The experimental measurement of the mass with high precision (typically to four or more decimal places) allows for the unambiguous confirmation of the elemental formula, distinguishing it from other potential compounds with the same nominal mass.
Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov These spectra provide a "fingerprint" that is unique to the compound and confirms the presence of specific functional groups.
The IR spectrum of this compound is expected to show characteristic bands for the aromatic C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations of the aromatic and heterocyclic rings in the 1450-1620 cm⁻¹ region. nih.gov The C-H bending vibrations (both in-plane and out-of-plane) would appear in the fingerprint region (below 1400 cm⁻¹). IR data from related structures confirm these assignments. nih.govrsc.org
Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds of the aromatic systems, which often give strong Raman signals.
Table 3: Predicted Major Vibrational Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 | IR, Raman |
| Aromatic/Heteroaromatic C=C Stretch | 1450 - 1620 | IR, Raman (strong) |
| C-H In-plane Bend | 1000 - 1300 | IR |
| C-H Out-of-plane Bend | 700 - 900 | IR (strong) |
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy investigates the transitions of electrons between different energy levels upon absorption of light, providing insight into the conjugated π-system of the molecule. Indolizine and its derivatives are known for their interesting photophysical properties, including fluorescence. chim.it
UV-Visible Spectroscopic Characteristics
The UV-Visible spectrum of an organic compound is determined by its chromophores, which are the parts of the molecule that absorb light. ijprajournal.com In this compound, the chromophore is the extended π-conjugated system formed by the indolizine core and the attached phenyl ring.
Indolizine derivatives typically exhibit multiple absorption bands in the UV region. researchgate.nettechnologynetworks.com The presence of the 2-phenyl substituent generally leads to a bathochromic (red) shift of the absorption maxima compared to the parent indolizine. The exact position of the absorption maximum (λmax) is sensitive to the substitution pattern on both the indolizine and the phenyl rings. For 2-aryl indolizines, absorption maxima are commonly observed in the range of 250-380 nm.
Table 4: Expected UV-Visible Absorption Data for this compound in a Non-polar Solvent
| Transition | Expected λmax (nm) | Description |
|---|---|---|
| π → π | ~250-280 | High-energy transition within the aromatic system. |
| π → π | ~320-380 | Lower-energy transition involving the extended conjugated system. |
These compounds are also often fluorescent, emitting light in the blue-to-green region of the visible spectrum after being excited by UV light. The electronic properties, and thus the absorption and emission wavelengths, can be tuned by altering the substituents on the aromatic rings.
An article on the advanced spectroscopic and electronic structure of this compound cannot be generated as requested. Despite extensive searches for experimental data, specific details regarding the fluorescence quantum yield, phosphorescence lifetime, and X-ray crystallographic structure for this particular compound are not available in the public domain.
Chemical databases confirm the existence of this compound, identified by the CAS Number 385815-40-7. guidechem.com However, dedicated scientific studies detailing its specific photophysical and solid-state properties could not be found.
While research on the broader class of 2-aryl-indolizines indicates that these compounds are of significant interest for their fluorescent properties, this general information does not meet the requirements for the specific analysis of this compound. researchgate.netresearchgate.net Studies on related molecules show that X-ray crystallography is a common technique used to determine the solid-state conformation of indolizine derivatives, but no such data has been published for the title compound. nih.govmdpi.comrsc.org
Without access to specific quantum yield, lifetime measurements, and crystallographic data for this compound, it is not possible to provide the detailed, data-driven content required by the requested article structure.
Computational and Theoretical Investigations of 2 3,4 Dimethylphenyl Indolizine
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it an ideal tool for understanding the ground state properties of molecules like 2-(3,4-Dimethylphenyl)indolizine.
Geometry Optimization and Energetic Profiles
The initial step in computational analysis involves the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For 2-arylindolizines, DFT calculations, often using the B3LYP functional with a basis set such as 6-311G(d,p), are employed to determine bond lengths, bond angles, and dihedral angles. acs.orgresearchgate.net
The indolizine (B1195054) core is a planar aromatic system. However, the introduction of the 3,4-dimethylphenyl group at the 2-position introduces a dihedral angle between the indolizine ring and the phenyl ring. This twist angle is a crucial parameter as it influences the extent of π-conjugation between the two ring systems, which in turn affects the electronic and photophysical properties. In related structures, this dihedral angle is typically calculated to be non-zero, indicating a non-planar conformation in the ground state to minimize steric hindrance.
The energetic profile of the molecule can be mapped by calculating the total energy for different conformations, particularly by varying the dihedral angle between the indolizine and phenyl rings. This provides insight into the rotational energy barrier.
Table 1: Representative Optimized Geometrical Parameters for a 2-Arylindolizine System
| Parameter | Typical Calculated Value |
| Indolizine-Phenyl Dihedral Angle | 20° - 40° |
| C2-C(phenyl) Bond Length | ~1.48 Å |
| N-C8a Bond Length | ~1.38 Å |
| N-C5 Bond Length | ~1.37 Å |
Note: These values are illustrative and based on calculations for similar 2-arylindolizine structures.
Molecular Orbital Analysis (HOMO-LUMO Gaps and Electron Density Distributions)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's electronic excitability.
For 2-arylindolizines, the HOMO is typically characterized by π-electron density delocalized across the entire indolizine ring system and often extending to the aryl substituent. The LUMO is also a π*-antibonding orbital, generally distributed over the conjugated system. The substitution pattern on the phenyl ring can significantly influence the energies of these orbitals and thus the HOMO-LUMO gap. acs.org The electron-donating methyl groups on the phenyl ring of this compound are expected to raise the energy of the HOMO, likely leading to a smaller HOMO-LUMO gap compared to an unsubstituted 2-phenylindolizine (B189232). A smaller gap suggests that the molecule can be more easily excited to a higher energy state. mdpi.comresearchgate.net
Table 2: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a 2-Arylindolizine System
| Orbital | Typical Calculated Energy (eV) |
| HOMO | -5.5 to -6.0 |
| LUMO | -1.5 to -2.0 |
| HOMO-LUMO Gap | 3.5 to 4.5 eV |
Note: These values are illustrative and based on calculations for similar 2-arylindolizine structures.
Electrostatic Potential Surfaces
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is useful for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas, while regions of positive potential (blue) signify electron-poor areas.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To investigate the behavior of the molecule upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of excited state properties, providing insights into the photophysical behavior of the compound. researchgate.net
Prediction of Electronic Spectra and Photophysical Parameters
TD-DFT calculations can predict the electronic absorption spectra of a molecule by determining the energies of vertical electronic transitions from the ground state to various excited states. For 2-arylindolizines, the absorption spectrum is typically characterized by strong π-π* transitions. researchgate.net The lowest energy absorption band, corresponding to the HOMO-LUMO transition, is of particular interest as it governs the fluorescence properties.
Key photophysical parameters that can be calculated include the absorption wavelength (λ_abs), oscillator strength (f), and fluorescence wavelength (λ_em). The difference between the absorption and emission maxima is the Stokes shift, which provides information about the geometric relaxation in the excited state. 2-Arylindolizines are known to be fluorescent, and the position of the emission peak can be tuned by altering the substituents on the aryl ring. researchgate.net
Table 3: Representative Calculated Photophysical Data for a 2-Arylindolizine System
| Parameter | Typical Calculated Value |
| λ_abs (nm) | 350 - 400 |
| Oscillator Strength (f) | > 0.1 |
| λ_em (nm) | 400 - 500 |
| Stokes Shift (cm⁻¹) | 3000 - 5000 |
Note: These values are illustrative and based on calculations for similar 2-arylindolizine structures.
Elucidation of Electron Transitions and Excited State Dynamics
TD-DFT provides detailed information about the nature of electronic transitions. For 2-arylindolizines, the lowest energy transition is generally dominated by the HOMO to LUMO excitation. Analysis of the molecular orbitals involved can reveal the character of the excited state, such as whether it has significant charge-transfer (CT) character. In a push-pull system, where an electron-donating group is conjugated with an electron-withdrawing group, an intramolecular charge transfer (ICT) can occur upon excitation. While the 3,4-dimethylphenyl group is electron-donating, the indolizine core itself can act as a π-excessive system, leading to complex electronic behavior.
Upon excitation, the molecule relaxes to a lower energy geometry in the excited state before emitting a photon and returning to the ground state. TD-DFT can be used to optimize the geometry of the first excited state (S1). Comparing the S1 and ground state (S0) geometries reveals the extent of structural change upon excitation. For many 2-arylindolizines, a planarization of the molecule in the excited state is observed, which can lead to a larger Stokes shift. Understanding these excited state dynamics is crucial for the design of new fluorescent materials.
Molecular Dynamics Simulations for Conformational Flexibility and Ligand-Target Interactions
Molecular Dynamics (MD) simulations are powerful computational tools used to understand the dynamic behavior of molecules over time. arxiv.org For this compound, MD simulations provide critical insights into its conformational flexibility and its potential interactions with molecular targets. These simulations model the movement of atoms and molecules by solving Newton's equations of motion, offering a view of the molecule's behavior in a simulated environment, such as in a solvent or near a biological macromolecule. up.ac.za
Conformational Flexibility: The structure of this compound is not static. The single bond connecting the 3,4-dimethylphenyl group to the indolizine core allows for rotational freedom. MD simulations can explore the potential energy surface associated with this rotation, identifying low-energy, stable conformations and the energy barriers between them. This analysis is crucial for understanding how the molecule might adapt its shape to fit into a binding site. The flexibility of the ligand is a key determinant of its binding affinity to a receptor. nih.gov Simulations can track key dihedral angles and intermolecular distances to map out the conformational landscape available to the molecule.
Ligand-Target Interactions: In the context of non-clinical research, MD simulations are instrumental in studying how this compound might interact with specific protein targets, such as enzymes or receptors. up.ac.zanih.gov After an initial binding pose is predicted by molecular docking, MD simulations are used to refine this pose and assess the stability of the resulting ligand-protein complex. nih.gov These simulations can reveal:
Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, researchers can determine if the ligand remains stably bound in the predicted pocket. up.ac.za
Key Intermolecular Interactions: MD can identify and quantify the persistence of crucial interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking between the 3,4-dimethylphenyl or indolizine moieties and amino acid residues in the target's binding site. nih.gov
Water Dynamics: The role of water molecules in mediating or disrupting ligand-target interactions can be explicitly studied, providing a more accurate picture of the binding event.
These computational studies help in understanding the structural basis for a compound's activity and can guide the design of new derivatives with modified properties. nih.gov
Table 1: Typical Parameters for Molecular Dynamics Simulation of a Ligand-Protein Complex
| Parameter | Typical Value / Description | Purpose |
| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system's particles. |
| Water Model | TIP3P, SPC/E | Explicitly represents the solvent environment. |
| Simulation Box | Cubic or Rectangular | Defines the boundaries of the simulated system. |
| Temperature | 300 K (27 °C) | Maintained using a thermostat (e.g., Nosé-Hoover) to simulate physiological conditions. |
| Pressure | 1 atm | Maintained using a barostat (e.g., Parrinello-Rahman) for constant pressure simulations. |
| Simulation Time | 100-1000 nanoseconds | Duration of the simulation to observe significant conformational changes and interactions. |
| Time Step | 2 femtoseconds | The interval at which the equations of motion are solved. |
| Ensemble | NPT (Isothermal-Isobaric) | Keeps the number of particles (N), pressure (P), and temperature (T) constant. |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (Non-Clinical Focus)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to build mathematical models correlating the chemical structure of compounds with their biological activity or physicochemical properties, respectively. mdpi.comnih.gov For this compound and its analogs, these models are invaluable for predicting properties without the need for extensive laboratory testing, thereby accelerating the research process. nih.govmsjonline.org
QSPR for Physicochemical Properties: In a non-clinical context, QSPR models are frequently developed to predict fundamental physicochemical properties. unimore.itrsc.org For a series of indolizine derivatives, a QSPR model could predict properties such as:
Solubility (LogS): Essential for understanding how the compound behaves in various solvents.
Lipophilicity (LogP): Describes the partitioning of the compound between an oily and an aqueous phase, which influences its membrane permeability. nih.gov
Melting Point and Boiling Point: Fundamental physical properties relevant to material handling and formulation. unimore.it
These models are built by calculating a wide range of molecular descriptors for each compound in a dataset and then using statistical methods, like multiple linear regression (MLR), to find the best correlation with the experimentally measured property. nih.gov
QSAR for Non-Clinical Activity: QSAR models can be applied to predict various non-clinical activities, such as the inhibition of a specific enzyme. nih.gov A QSAR study on indolizine derivatives might aim to understand which structural features are critical for a particular non-clinical biological effect. The model would correlate descriptors with an endpoint like the half-maximal inhibitory concentration (IC50). mdpi.com
The descriptors used in these models fall into several categories:
Constitutional (1D): Molecular weight, atom counts.
Topological (2D): Describe atomic connectivity, such as branching and shape indices.
Geometrical (3D): Based on the 3D structure, like molecular surface area.
Quantum-Chemical: Electron density, dipole moment, and energies of molecular orbitals (HOMO/LUMO), which describe electronic properties. nih.gov
A statistically robust QSAR/QSPR model not only allows for the prediction of properties for new, unsynthesized compounds but also provides insight into the molecular features that govern the property or activity . rsc.org
Table 2: Examples of Molecular Descriptors for QSAR/QSPR Analysis of this compound
| Descriptor Class | Descriptor Example | Information Provided |
| Constitutional | Molecular Weight (MW) | The overall size of the molecule. |
| Topological | Zagreb Index | Reflects the degree of branching in the molecular skeleton. |
| Geometrical | Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to a solvent. |
| Electronic | Dipole Moment | Measures the overall polarity of the molecule. |
| Quantum-Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| Physicochemical | LogP | A measure of lipophilicity or hydrophobicity. |
Mechanistic Computational Studies of Reaction Pathways
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions at the molecular level. For this compound, these studies can elucidate the pathways of its synthesis and subsequent functionalization reactions, offering insights that are often difficult to obtain through experimental means alone. xmu.edu.cn
Synthesis Pathway Elucidation: The formation of the indolizine core can occur through various synthetic routes, such as the Chichibabin reaction or transition-metal-catalyzed cycloisomerizations. nih.govjbclinpharm.org Computational studies, typically using Density Functional Theory (DFT), can be employed to model these reaction pathways. Researchers can:
Identify Intermediates and Transition States: The geometries of all transient species along the reaction coordinate can be optimized.
Calculate Activation Energies: The energy barriers for each step of the proposed mechanism can be calculated. The step with the highest energy barrier is the rate-determining step of the reaction. researchgate.net
Validate Proposed Mechanisms: By comparing the calculated energy profiles of different possible pathways, the most energetically favorable mechanism can be identified. For example, a study on a ruthenium-catalyzed synthesis of indolizines proposed a plausible mechanism involving a metal-carbene intermediate, which was supported by computational analysis. xmu.edu.cn
Functionalization Reactions: Similarly, the mechanisms of reactions to functionalize the this compound scaffold, such as electrophilic substitution or palladium-catalyzed cross-coupling, can be explored. nih.gov Computational studies can explain the observed regioselectivity of these reactions. For instance, calculations can show why an electrophile might preferentially attack the C1 or C3 position of the indolizine ring by comparing the activation energies for the two pathways. acs.org These mechanistic insights are crucial for optimizing reaction conditions and designing efficient synthetic strategies to access new derivatives.
Table 3: Hypothetical Computational Data for a Proposed Reaction Step
| Parameter | Description | Example Value |
| Reactant Complex Energy | The calculated energy of the starting materials for the step. | -1500.5 Hartree |
| Transition State (TS) Energy | The energy of the highest point on the reaction path for the step. | -1499.8 Hartree |
| Product Complex Energy | The calculated energy of the products of the step. | -1501.0 Hartree |
| Activation Energy (ΔE‡) | The energy difference between the TS and the reactant complex (TS - Reactant). | +0.7 Hartree (439.2 kcal/mol) |
| Reaction Energy (ΔErxn) | The energy difference between the product and reactant complexes (Product - Reactant). | -0.5 Hartree (-313.7 kcal/mol) |
| Key TS Bond Distances | Distances of bonds being formed or broken in the transition state. | C-C: 2.1 Å; C-H: 1.5 Å |
Advanced Applications of 2 3,4 Dimethylphenyl Indolizine in Materials Science and Photonic Technologies
Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials
Indolizine (B1195054) derivatives are emerging as promising materials for organic light-emitting diodes (OLEDs) due to their inherent fluorescence and charge-transporting capabilities. While specific research on 2-(3,4-dimethylphenyl)indolizine in OLEDs is not extensively detailed in the provided results, the broader class of indolizine-based compounds is being explored for use as emitters, host materials, and transport layers in electroluminescent devices. google.comepo.org
A related compound, 6,12-bis{[N-(3,4-dimethylphenyl)-N-(2,4,5-trimethylphenyl)]amino} chrysene (B1668918) (BmPAC), has demonstrated high efficiency as a blue fluorescent emitter in OLEDs. researchgate.net A device using this material exhibited an external quantum efficiency of 5.8% and a current efficiency of 8.9 cd/A. researchgate.net Furthermore, a hybrid white OLED incorporating BmPAC achieved a high efficiency of 36.3 cd/A, which was further improved to 47 cd/A with a modified device structure. researchgate.net
Table 1: Performance of an OLED Device Using a Related Dimethylphenyl-Containing Compound
| Parameter | Value |
|---|---|
| Emitter | 6,12-bis{[N-(3,4-dimethylphenyl)-N-(2,4,5-trimethylphenyl)]amino} chrysene (BmPAC) |
| External Quantum Efficiency (Blue Device) | 5.8% |
| Current Efficiency (Blue Device) | 8.9 cd/A |
| Current Efficiency (Hybrid White OLED) | 36.3 cd/A - 47 cd/A |
Data sourced from a study on a blue fluorescent emitter for OLEDs. researchgate.net
Fluorescent Probes and Chemosensors
The inherent fluorescence of the indolizine core makes it an excellent platform for the development of fluorescent probes and chemosensors. These sensors can detect a variety of analytes, including ions, pH, and biomarkers, with high sensitivity and selectivity. rsc.orgmdpi.comrsc.orgmdpi.comnih.gov
For instance, indolizine-based fluorophores have been designed to exhibit color-tunable fluorescence, a desirable characteristic for developing sensors that can provide a clear visual response. mdpi.com One study reported the development of an indolizine-based fluorescent probe for the detection of sulfite, which showed a rapid response time (within 10 seconds) and excellent selectivity, with a strong fluorescence emission at 458 nm and a detection limit of 8.1 μM. rsc.org
The design of these chemosensors often involves the strategic placement of functional groups on the indolizine ring system that can interact with the target analyte. This interaction can lead to a change in the fluorescence properties of the molecule, such as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity, or a shift in the emission wavelength. rsc.orgmdpi.com The development of new fluorophores with superior performance is an ongoing area of research. rsc.org
Dye-Sensitized Solar Cells (DSSCs) Components
Indolizine derivatives have shown significant promise as components in dye-sensitized solar cells (DSSCs), particularly as the donor part of the organic sensitizer (B1316253) dye. The electron-donating nature of the indolizine ring system is crucial for efficient charge separation and injection into the semiconductor (typically TiO2) of the solar cell. rsc.orgmst.edu
Research has demonstrated that indolizine-based donors can exhibit stronger electron-donating capabilities than commonly used triarylamines and diarylamines. mst.edu This enhanced electron-donating strength is evidenced by shifts in UV/Vis and IR absorption spectra, as well as oxidation potential measurements. mst.edu The molecular structure of these dyes is designed to localize the highest occupied molecular orbital (HOMO) on the indolizine donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor and anchoring group, facilitating efficient electron injection into the TiO2 conduction band and minimizing charge recombination. mst.edu
A sensitizer featuring a heavily alkylated indolizine donor has been shown to provide excellent light absorption and reduced recombination rates in DSSCs, achieving device efficiencies of up to 8%. rsc.org The strategic placement of alkyl groups on the indolizine core can also serve to block the surface of the TiO2, further preventing recombination. rsc.org The performance of DSSCs can be influenced by various factors, including the specific structure of the indolizine donor and the use of co-sensitizers. rsc.org For example, one study reported that a DSSC based on a specific indoline (B122111) donor dye achieved a power conversion efficiency (PCE) of 5.2%, which increased to 5.8% with a co-sensitizer. rsc.org
Table 2: Performance of DSSCs with Indolizine-Based Sensitizers
| Sensitizer Donor | Power Conversion Efficiency (PCE) | Reference |
|---|---|---|
| Heavily Alkylated Indolizine | Up to 8% | rsc.org |
| Indoline Donor (MAX157) | 5.2% | rsc.org |
Organic Field-Effect Transistors (OFETs) and Other Organic Electronic Devices
The tunable electronic properties of indolizine-based compounds make them attractive candidates for use in organic field-effect transistors (OFETs) and other organic electronic devices. chemenu.comchemrxiv.orgresearchgate.netchemrxiv.orgmdpi.com By merging indolizine and indole (B1671886) moieties, a new class of materials called indoloindolizines has been developed, exhibiting ambipolar charge transport properties suitable for OFETs. chemrxiv.orgresearchgate.netchemrxiv.org
These indoloindolizine materials show enhanced stability against photooxidation compared to traditional acenes and exhibit vivid colors and fluorescence across the visible spectrum. chemrxiv.orgresearchgate.netchemrxiv.org The design of these molecules allows for precise control over their electronic structure and HOMO-LUMO gap, which is critical for optimizing their performance in electronic devices. chemrxiv.org OFETs fabricated with these novel materials have demonstrated competitive performance. chemrxiv.orgresearchgate.netchemrxiv.org
In a related context, isoindigo-based small molecules with different donor components have been investigated for solution-processable OFETs. mdpi.com While not directly featuring the this compound structure, this research highlights the importance of the donor-acceptor-donor motif in designing high-performance organic semiconductors. Hole mobilities in the range of 10⁻⁴ to 10⁻³ cm²/Vs were achieved with these materials. mdpi.com
Non-Linear Optical (NLO) Materials
Third-order NLO materials are particularly interesting for applications such as two-photon absorption and third-harmonic generation. oejournal.org Theoretical and experimental studies on various organic compounds have demonstrated their potential as NLO materials. metall-mater-eng.comfrontiersin.org The strategic design of molecules, including the incorporation of specific donor and acceptor groups, can significantly enhance their NLO response. frontiersin.org Two-dimensional materials are also being explored for their NLO properties, with predictions suggesting that certain elements and structures could lead to materials with strong NLO effects. rsc.org
Photographic Sensitizers and Fabric Brightening Agents
Indolizine derivatives have been mentioned in the context of photographic sensitizers and fabric brightening agents. researchgate.net Optical brightening agents (OBAs), also known as fluorescent whitening agents, are chemical compounds that absorb light in the ultraviolet and violet region of the electromagnetic spectrum and re-emit light in the blue region. This causes a whitening effect by compensating for the yellowish hue of a material.
While the specific compound this compound is not directly cited as an OBA, a related derivative, (4-fluorophenyl)(1-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone, has been synthesized in research that acknowledges the use of indolizines in such applications. researchgate.net The general class of stilbene (B7821643) derivatives is widely used for optical brightening of textiles and paper. made-in-china.comgoogle.comunishivaji.ac.inspecialchem.com These compounds often contain sulfonic acid groups to impart water solubility. google.comunishivaji.ac.in The principle of fluorescence is key to their function, a property inherent to the indolizine core.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 6,12-bis{[N-(3,4-dimethylphenyl)-N-(2,4,5-trimethylphenyl)]amino} chrysene (BmPAC) |
| (4-fluorophenyl)(1-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone |
| Indoloindolizines |
| Isoindigo-based small molecules |
Molecular Level Investigations of Biological Interactions of 2 3,4 Dimethylphenyl Indolizine Mechanistic Focus
Structure-Activity Relationship (SAR) Studies for Molecular Design
Structure-Activity Relationship (SAR) studies are crucial for the rational design of new therapeutic agents with improved potency and selectivity. For indolizine (B1195054) derivatives, these studies have highlighted the importance of substituents on both the indolizine core and the phenyl ring at the 2-position for their biological activities.
While specific SAR studies focused solely on 2-(3,4-Dimethylphenyl)indolizine are not extensively documented, research on analogous 2-phenylindolizine (B189232) derivatives provides valuable insights. For instance, in a series of 2-phenylindolizine acetamide (B32628) derivatives, substitutions on the phenyl ring were found to significantly influence their antibacterial and anticancer activities. nih.govbenthamdirect.com The presence and position of various functional groups can alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.
In the context of anti-inflammatory activity, studies on methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates have shown that modifications at the 7-position of the indolizine ring and on the benzoyl group are critical for COX-2 inhibitory potency. nih.gov For example, compounds with a cyano group at the 7-position of the indolizine ring and on the benzoyl moiety demonstrated significant inhibitory activity. nih.gov These findings suggest that the dimethyl substitution pattern on the phenyl ring of this compound likely plays a key role in modulating its biological profile.
The development of new indolizine-based therapeutic agents often involves the synthesis of a library of compounds with systematic structural variations to identify key pharmacophoric features and optimize activity. globalresearchonline.netderpharmachemica.com
Table 1: Structure-Activity Relationship Insights from 2-Phenylindolizine Analogs
| Compound Series | Key Structural Features | Observed Biological Activity | Reference |
| 2-Phenylindolizine Acetamides | Substitutions on the phenyl ring | Modulation of antibacterial and anticancer activity | nih.govbenthamdirect.com |
| Methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates | Cyano group at position 7 and on the benzoyl moiety | Potent COX-2 inhibition | nih.gov |
Ligand-Protein Binding Mechanisms (e.g., Enzyme Inhibition, Receptor Interaction)
The biological effects of this compound are predicated on its ability to bind to and modulate the function of specific proteins, such as enzymes and receptors. The nature of these interactions, including enzyme inhibition and receptor antagonism or agonism, is a key area of investigation.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. This method also estimates the binding affinity, often expressed as a binding energy score. For indolizine derivatives, molecular docking studies have been employed to elucidate their binding modes with various protein targets.
In studies of 2-phenylindolizine acetamide derivatives, molecular docking simulations were performed against bacterial Topoisomerase-IV. nih.govbenthamdirect.com These studies revealed that the compounds could fit into the active site of the enzyme, forming hydrogen bonds with key amino acid residues such as Asp83, His74, and Ser80. nih.gov The calculated binding energies for these interactions provide a rationale for the observed antibacterial activity.
Similarly, for 7-substituted-2-phenylindolizine-1-carboxylates, molecular docking into the active site of the COX-2 enzyme indicated that hydrophobic interactions were the primary driving force for binding. nih.gov The binding orientation and interactions with residues like HIS 90 were found to be crucial for inhibitory potency. nih.gov
Table 2: Examples of Molecular Docking Studies on 2-Phenylindolizine Derivatives
| Indolizine Derivative Series | Protein Target | Key Interacting Residues | Predicted Interaction Type | Reference |
| 2-Phenylindolizine Acetamides | Topoisomerase-IV | Asp83, His74, Ser80 | Hydrogen Bonding | nih.gov |
| 7-Substituted-2-phenylindolizine-1-carboxylates | COX-2 | HIS 90 | Hydrogen Bonding & Hydrophobic Interactions | nih.gov |
| 7-Methoxy Indolizines | COX-2 | Not specified | Hydrophobic Interactions | nih.gov |
Molecular dynamics (MD) simulations provide a more dynamic picture of the interaction between a ligand and a protein, revealing the stability of the complex and the conformational changes that may occur upon binding.
A molecular dynamics study on an indolizine derivative complexed with enzymes such as Beta-lactamase and Nicotinamide phosphoribosyltransferase highlighted the importance of the hydrophobicity of the active site in promoting the enzyme-ligand interaction. nih.gov The simulations showed how the ligand's behavior and the stability of the complex differ depending on the specific enzyme, providing insights into the ligand's potential mechanism of action and specificity. nih.gov These computational studies are essential for understanding the nuanced interactions that govern the biological activity of indolizine compounds.
Interaction with Nucleic Acids (DNA/RNA Intercalation, Groove Binding)
The planar aromatic structure of the indolizine nucleus suggests a potential for interaction with nucleic acids, such as DNA and RNA. evitachem.com Such interactions can occur through intercalation, where the molecule inserts itself between the base pairs of the DNA double helix, or through groove binding, where it fits into the major or minor groove of the DNA. These interactions can interfere with DNA replication and transcription, leading to cytotoxic effects.
While direct studies on the nucleic acid binding of this compound are limited, the general class of dicationic diaryltriazines, which also possess aromatic structures, have been shown to bind to the minor groove of DNA. nih.gov The conjugated planar electronic structure of indolizines also imparts fluorescence properties, which can be a valuable tool for studying DNA interactions. nih.gov However, further experimental and computational studies are needed to confirm and characterize the potential interaction of this compound with DNA and RNA.
Mechanisms of Antimicrobial and Antifungal Activity at the Cellular or Molecular Level
Indolizine derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities. globalresearchonline.netderpharmachemica.comsemanticscholar.org The mechanisms underlying these activities are thought to involve multiple targets within the microbial cells.
For antibacterial activity, one proposed mechanism is the inhibition of essential enzymes like DNA gyrase (Topoisomerase II) and Topoisomerase IV. nih.govbenthamdirect.complos.org Inhibition of these enzymes disrupts DNA replication, leading to bacterial cell death. Molecular docking studies on 2-phenylindolizine derivatives have supported this hypothesis by showing favorable binding to the active site of Topoisomerase-IV. nih.govbenthamdirect.com Another potential mechanism is the disruption of the bacterial cell membrane integrity. nih.gov
In the case of antifungal activity, a primary target for many azole-based antifungal agents is the enzyme lanosterol (B1674476) 14-α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. researchgate.net Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth. mdpi.com Given the structural similarities, indolizine derivatives may also exert their antifungal effects through this mechanism. Molecular docking studies of indolizine-1-carbonitrile (B3051405) derivatives into the active site of fungal 14α-demethylase have provided computational evidence for this mode of action. semanticscholar.org
Table 3: Potential Mechanisms of Antimicrobial and Antifungal Activity of Indolizine Derivatives
| Activity | Potential Molecular Target | Proposed Mechanism | Reference |
| Antibacterial | DNA Gyrase / Topoisomerase IV | Inhibition of DNA replication | nih.govbenthamdirect.com |
| Antifungal | Lanosterol 14-α-demethylase | Inhibition of ergosterol biosynthesis, disruption of cell membrane | semanticscholar.orgresearchgate.netmdpi.com |
Investigations into Protein Tyrosine Phosphatase (PTP) Inhibition Mechanisms
Protein tyrosine phosphatases (PTPs), such as PTP1B, are a family of enzymes that play a critical role in cellular signaling pathways. Overactivity of PTP1B has been linked to insulin (B600854) resistance, making it a significant target for the development of drugs to treat type 2 diabetes.
Several classes of compounds, including some with benzimidazole (B57391) nuclei which share structural features with 2-phenylindolizines, have been identified as PTP1B inhibitors. Some 3-substituted indolizine-1-carbonitrile derivatives have also been reported to act as tyrosine phosphatase inhibitors. globalresearchonline.net The inhibition mechanism can be competitive, non-competitive, or mixed-type, depending on whether the inhibitor binds to the active site, an allosteric site, or both. The search for selective PTP1B inhibitors is a key strategy, and targeting the less conserved secondary aryl phosphate (B84403) binding site (site B) is one approach to achieve selectivity over other homologous phosphatases like TCPTP.
While there is potential for this compound to act as a PTP inhibitor, specific mechanistic studies are required to confirm this activity and to elucidate the precise mode of inhibition.
Future Directions and Emerging Research Avenues for 2 3,4 Dimethylphenyl Indolizine
Development of Novel π-Expanded Indolizine (B1195054) Architectures for Enhanced Optoelectronic Performance
A primary avenue of future research lies in the design and synthesis of novel π-expanded architectures based on the 2-(3,4-Dimethylphenyl)indolizine framework. The development of stable and tunable polycyclic aromatic compounds (PACs) is a critical goal in the advancement of organic optoelectronics. researchgate.netacs.orgacs.orgchemrxiv.org Traditional PACs often exhibit poor stability; however, integrating heteroatoms like the nitrogen in the indolizine ring can address these limitations. chemrxiv.org
Research has demonstrated that merging indole (B1671886) and indolizine moieties into a single polycyclic "indoloindolizine" framework allows for precise modulation of the electronic structure. acs.orgacs.orgchemrxiv.org This strategy enables the fine-tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. chemrxiv.org By strategically applying benzannulation (fusion of a benzene (B151609) ring) at specific positions on the indolizine core, researchers can control the aromaticity of individual rings, which in turn adjusts the HOMO-LUMO gap and shifts optoelectronic properties. researchgate.netchemrxiv.org Applying these principles to this compound could lead to new materials for Organic Field-Effect Transistors (OFETs), which have already shown ambipolar charge transport properties in related indoloindolizine systems. researchgate.netchemrxiv.org
Table 1: Potential Impact of Structural Modifications on the Optoelectronic Properties of Indolizine Architectures
| Modification Type | Predicted Effect on HOMO-LUMO Gap | Potential Impact on Stability | Potential Application |
| Benzannulation at positions 7, 8 | Decrease | Enhanced photooxidation resistance | Organic Field-Effect Transistors (OFETs) researchgate.netacs.org |
| Benzannulation at positions 5, 6 | Increase (counterintuitive) | Enhanced photooxidation resistance | Tunable Fluorophores acs.orgchemrxiv.org |
| Fusion with Indole Moiety | Tunable (increase or decrease) | Enhanced photooxidation resistance | Organic Light-Emitting Diodes (OLEDs) acs.orgchemrxiv.org |
| Lateral π-System Expansion | Generally decreases | Varies with structure | Electroluminescent Materials chim.itchemrxiv.org |
These tailored π-expanded systems derived from this compound are expected to exhibit vivid colors and fluorescence across the visible spectrum, making them promising candidates for a new generation of stable and tunable organic electronic materials. researchgate.netchemrxiv.org
Integration into Supramolecular Chemistry and Self-Assembled Systems
The planar, aromatic structure of this compound makes it an ideal candidate for integration into supramolecular chemistry and self-assembled systems. The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonds, metal coordination, and π-π stacking. The electron-rich indolizine ring is particularly well-suited for π-π stacking interactions with other aromatic systems.
Future research could explore the design of this compound derivatives functionalized with groups capable of directing self-assembly. For example, incorporating hydrogen-bonding motifs or metal-ligating sites could enable the programmed assembly of this indolizine core into well-defined, higher-order structures like nanotubes, vesicles, or crystalline frameworks. These organized assemblies could exhibit novel collective properties, distinct from the individual molecules, with potential applications in molecular sensing, controlled release systems, and the development of "smart" materials that respond to external stimuli.
Green and Sustainable Synthetic Methodologies for Indolizine Production
While classical methods for indolizine synthesis, such as the Tschitschibabin reaction, are well-established, they often require elevated temperatures and harsh conditions, which are not environmentally friendly. chim.itclockss.org A significant future direction is the development of green and sustainable synthetic methodologies for the production of this compound and its derivatives. researchgate.net
Recent advances have focused on several green chemistry approaches:
Biocatalysis: The use of enzymes, such as lipase (B570770) from Candida antarctica, has been shown to catalyze the one-pot synthesis of indolizines in aqueous solutions, eliminating the need for volatile organic solvents. mdpi.com
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours or days to mere minutes, offering a more energy-efficient pathway for organic reactions. mdpi.com
Solvent-Free Reactions: Mechanochemical grinding and other solvent-free techniques minimize waste and reduce the environmental impact of chemical synthesis. mdpi.com
Clean Oxidants: Utilizing molecular oxygen from the air as a clean oxidant for key reaction steps, often catalyzed by copper, presents a sustainable alternative to traditional stoichiometric oxidants. researchgate.net
Adapting these green methodologies for the large-scale synthesis of this compound would not only reduce the environmental footprint but also potentially lower production costs, making these valuable compounds more accessible for research and commercial applications. researchgate.netmdpi.com
Table 2: Comparison of Potential Synthetic Methodologies for Indolizine Production
| Method | Typical Conditions | Green Chemistry Advantages | Potential Drawbacks |
| Classical (e.g., Tschitschibabin) | High temperature, extended reaction time clockss.org | - | High energy consumption, use of harsh reagents chim.it |
| Biocatalytic Synthesis | Aqueous buffer, room temperature mdpi.com | Use of water as solvent, biodegradable catalyst, mild conditions. mdpi.com | Limited substrate scope, potential for low yields. |
| Microwave-Assisted Synthesis | Minutes of irradiation, often solvent-free mdpi.com | Drastic reduction in energy and time, high efficiency. mdpi.com | Requires specialized equipment, potential for localized overheating. |
| Copper-Catalyzed Aerobic Oxidation | Air (O2) as oxidant, mild conditions researchgate.net | Atom-economical, uses a clean and abundant oxidant. researchgate.net | Catalyst recovery and reuse may be necessary. |
Advanced Characterization Techniques for Real-Time Monitoring of Reactions and Applications
To fully understand and optimize the synthesis and performance of this compound-based materials, future research must employ advanced characterization techniques. While standard methods like NMR, mass spectrometry, and single-crystal X-ray diffraction are crucial for structural confirmation chemrxiv.orgrsc.org, emerging techniques can provide deeper insights through real-time monitoring.
The application of in-situ spectroscopic methods, such as process infrared (IR) spectroscopy and real-time NMR, could allow researchers to track the formation of intermediates and products during synthesis. This would provide invaluable kinetic and mechanistic data, facilitating the rapid optimization of reaction conditions for green synthetic protocols. Furthermore, in the context of optoelectronic applications, advanced time-resolved spectroscopic techniques (e.g., transient absorption spectroscopy) can be used to probe the excited-state dynamics of π-expanded indolizine architectures. This allows for direct observation of charge generation, separation, and recombination processes, which are fundamental to the performance of devices like OFETs and OLEDs.
Computational Design of Indolizine-Based Materials with Tunable Properties
Computational chemistry and molecular modeling are set to play a pivotal role in accelerating the discovery of new indolizine-based materials. chemrxiv.org Density Functional Theory (DFT) calculations have already proven effective in predicting the electronic structure and properties of related systems, providing critical insights that guide synthetic efforts. chemrxiv.orgresearchgate.net
For this compound, computational studies can be used to:
Predict Optoelectronic Properties: Systematically model how different substituents and π-expansion strategies will affect the HOMO-LUMO gap, absorption spectra, and emission wavelengths. nih.gov
Elucidate Reaction Mechanisms: Investigate the transition states and energy barriers of different synthetic pathways to identify the most plausible and efficient routes. researchgate.net
Design for Self-Assembly: Simulate the non-covalent interactions between indolizine molecules to predict and design stable supramolecular architectures.
A key success in this area has been the development of fluorescent core skeletons, such as "Seoul-Fluor," where a direct correlation between computational predictions and experimental photophysical properties was established. nih.gov This allowed for the accurate prediction of emission wavelengths, covering the full color spectrum, through rational design. nih.gov Applying a similar computationally-guided approach to the this compound scaffold could provide a powerful gateway to generating novel fluorescent probes and optoelectronic materials without exhaustive trial-and-error synthesis.
Table 3: Computationally Guided Design of Indolizine Properties
| Target Property | Computational Method | Key Finding/Prediction |
| Emission Wavelength | DFT, Hammett Constant Correlation | Emission wavelength can be precisely tuned across the visible spectrum by altering substituent electronic characteristics. nih.gov |
| Reaction Pathway | DFT | Can identify favored pathways, such as Garratt–Braverman type cyclizations, and rule out others. researchgate.net |
| Electronic Structure | DFT | Can explain counterintuitive phenomena, such as an increasing HOMO-LUMO gap with an expanding π-system in certain isomers. acs.orgchemrxiv.org |
| Molecular Geometry | DFT | Can predict the planarity of the structure, which directly impacts electronic and photophysical properties. researchgate.net |
Q & A
Q. What are the standard synthetic routes for 2-(3,4-Dimethylphenyl)indolizine, and how can reaction conditions be optimized?
The synthesis typically involves cyclization reactions of pyrrole derivatives with substituted benzaldehydes or ketones. A common method includes:
- Palladium-catalyzed cross-coupling for aryl group introduction (e.g., Suzuki-Miyaura coupling) .
- Acid- or base-mediated cyclization to form the indolizine core.
- Purification via column chromatography or recrystallization to isolate the product.
Q. Key Optimization Factors :
Q. Table 1: Common Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Benzoyl chloride, methoxybenzene | 60–75 | |
| Suzuki Coupling | PdCl₂(PPh₃)₂, K₂CO₃, DMF | 70–85 |
Q. How is this compound characterized structurally?
Methodological Approach :
Q. What safety protocols are critical for handling this compound?
Key Measures :
Q. Table 2: Hazard Data
| Parameter | Value | Source |
|---|---|---|
| Stability | Avoid heat/open flames | |
| Decomposition Products | CO, NOₓ |
Advanced Research Questions
Q. How can mechanistic contradictions in the compound’s reactivity be resolved?
Case Study : Discrepancies in oxidation pathways (e.g., nitro vs. nitroso derivatives). Resolution Strategies :
Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?
Methodology :
Q. Table 3: Predicted ADMET Properties
| Property | Value (Predicted) | Tool |
|---|---|---|
| LogP | 3.8 ± 0.2 | SwissADME |
| H-bond Acceptors | 1 | PubChem |
Q. How can researchers design experiments to assess the compound’s biological activity?
Experimental Design :
Q. Key Controls :
- Negative controls (vehicle-only).
- Positive controls (e.g., indomethacin for anti-inflammatory activity).
Q. How do crystallographic data from SHELX refine structural ambiguities in derivatives?
Workflow :
- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data.
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks .
- Validation : Check R-factors (R₁ < 0.05) and electron density maps for missing peaks .
Example : Refinement of this compound derivatives resolved positional disorder in methyl groups .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Approaches :
- Continuous Flow Reactors : Improve heat transfer and reduce reaction time.
- Automated Purification : Flash chromatography systems for consistent yield.
- Quality Control : HPLC purity checks (>95%) and ICP-MS for residual metal analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
